3,5-Dimethylphenylacetic acid

Description

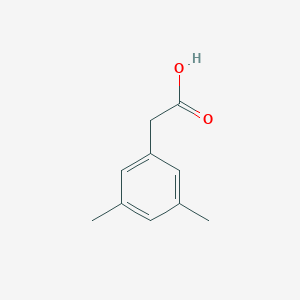

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNBKTWQBJJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406313 | |

| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-46-0 | |

| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylphenylacetic Acid (CAS: 42288-46-0)

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylphenylacetic acid, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines robust synthetic protocols, describes methods for purification and characterization, and explores its relevance in medicinal chemistry. This guide is intended to serve as a practical resource for scientists and researchers, offering both theoretical insights and actionable experimental procedures.

Introduction

This compound, also known as (3,5-dimethylphenyl)acetic acid, belongs to the family of substituted phenylacetic acids. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and are also found in various natural products and bioactive molecules[1]. The strategic placement of the two methyl groups on the phenyl ring at the 3 and 5 positions influences the molecule's lipophilicity, steric profile, and metabolic stability, making it an interesting scaffold for drug design and discovery[2][3]. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, reaction design, and purification.

| Property | Value | Source |

| CAS Number | 42288-46-0 | N/A |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 99-102 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | [5][6] |

| IUPAC Name | 2-(3,5-dimethylphenyl)acetic acid | N/A |

Synthetic Methodologies

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable routes are detailed below: the Willgerodt-Kindler reaction starting from 3,5-dimethylacetophenone, and the hydrolysis of 3,5-dimethylbenzyl cyanide.

Synthesis via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives[7][8][9]. The reaction proceeds through the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid[10][11].

Start [label="3,5-Dimethylacetophenone"]; Intermediate [label="Thiomorpholide Intermediate"]; Product [label="this compound"];

Start -> Intermediate [label=" Sulfur, Morpholine\n Heat", color="#34A853"]; Intermediate -> Product [label=" Acid or Base Hydrolysis\n (e.g., H₂SO₄ or NaOH)", color="#EA4335"]; }

Workflow for the Willgerodt-Kindler Synthesis.

Experimental Protocol:

Step 1: Formation of the Thiomorpholide Intermediate

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Reaction: Heat the mixture to reflux (typically around 130-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude thiomorpholide can be isolated by pouring the mixture into water and collecting the precipitated solid, though it is often carried directly to the next step.

Step 2: Hydrolysis to this compound

-

Hydrolysis: To the crude reaction mixture from Step 1, add a solution of aqueous sodium hydroxide (e.g., 20% w/v) or sulfuric acid (e.g., 50% v/v)[12].

-

Heating: Heat the mixture to reflux for 6-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.

-

Isolation: After cooling, if basic hydrolysis was used, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The this compound will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Further purification can be achieved by recrystallization (see Section 4).

Synthesis via Hydrolysis of 3,5-Dimethylbenzyl Cyanide

The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a classic and high-yielding transformation in organic synthesis[12][13]. This method requires the precursor 3,5-dimethylbenzyl cyanide, which can be synthesized from 3,5-dimethylbenzyl chloride.

Start [label="3,5-Dimethylbenzyl Cyanide"]; Product [label="this compound"];

Start -> Product [label=" Aqueous Acid (e.g., H₂SO₄/H₂O)\n or Base (e.g., NaOH/H₂O)\n Heat", color="#4285F4"]; }

Workflow for Nitrile Hydrolysis Synthesis.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dimethylbenzyl Cyanide (Optional, if not commercially available)

-

Reagents and Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in water. In a separate addition funnel, prepare a solution of 3,5-dimethylbenzyl chloride (1 equivalent) in a water-miscible solvent like ethanol.

-

Reaction: Heat the sodium cyanide solution and add the 3,5-dimethylbenzyl chloride solution dropwise with stirring. The reaction is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile.

Step 2: Hydrolysis to this compound

-

Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-dimethylbenzyl cyanide (1 equivalent) with an aqueous solution of a strong acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water) or a strong base (e.g., 20-40% aqueous sodium hydroxide)[12][14][15][16].

-

Reaction: Heat the mixture to reflux with stirring. The hydrolysis can take several hours (typically 3-6 hours) and the completion can be monitored by TLC.

-

Isolation and Purification:

-

Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice water. The product will precipitate and can be collected by filtration.

-

Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is acidic, which will precipitate the carboxylic acid.

-

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Purification: Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like this compound[17]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures[18].

Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[6]. For substituted phenylacetic acids, common and effective solvent systems include:

-

Single Solvents: Water, ethanol, toluene, or acetic acid[5][6].

-

Mixed Solvents: Ethanol/water, Toluene/hexanes, or Ethyl acetate/hexanes[5][6]. A two-solvent system is useful when no single solvent has the ideal solubility profile[19].

General Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (at or near its boiling point).

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and physical methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules[20][21][22].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the methyl (-CH₃) protons.

-

Aromatic Protons: Signals for the three aromatic protons will appear in the aromatic region (typically δ 6.8-7.2 ppm). Due to the meta-substitution pattern, two of the protons will be equivalent.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring and the carboxyl group, typically appearing around δ 3.6 ppm.

-

Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the aromatic ring, typically around δ 2.3 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule[1][7][23][24].

-

Carbonyl Carbon: A signal in the downfield region, typically δ 175-180 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon atoms bearing the methyl groups will have a different chemical shift from the other aromatic carbons.

-

Methylene Carbon: A signal for the -CH₂- carbon, typically around δ 40-45 ppm.

-

Methyl Carbons: A signal for the two equivalent methyl carbons in the aliphatic region, typically around δ 20-25 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies[18][25].

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch: Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹[26].

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid[6][27][28].

-

C-O Stretch and O-H Bend: These vibrations often appear as coupled bands in the fingerprint region between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification[24][29].

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (164.20).

-

Fragmentation Pattern: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the cleavage of the bond between the methylene group and the aromatic ring, leading to a prominent benzyl-type cation[30]. A key fragment would be the 3,5-dimethylbenzyl cation at m/z 119.

Applications in Drug Discovery and Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[1]. The 3,5-dimethyl substitution pattern can be strategically employed to modulate a compound's pharmacological profile.

-

As a Building Block: this compound serves as a versatile starting material for the synthesis of more complex molecules[31]. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, allowing for its incorporation into a larger molecular framework[32].

-

Modulation of Pharmacokinetic Properties: The two methyl groups increase the lipophilicity of the molecule compared to unsubstituted phenylacetic acid. This can influence properties such as membrane permeability, protein binding, and metabolic stability, which are critical for drug efficacy.

-

Bioisosteric Replacement: In drug design, a 3,5-dimethylphenyl group can be used as a bioisostere for other chemical moieties to fine-tune receptor binding or to block sites of metabolism.

-

Anti-inflammatory and Analgesic Agents: Many aryl- and heteroarylacetic acids exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of this compound are potential candidates for development in this therapeutic area[33].

-

Other Therapeutic Areas: The versatility of the phenylacetic acid scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases[4][34][35]. For instance, various pyrazole derivatives, which can be synthesized from related building blocks, have shown potential as PDE4 inhibitors for treating inflammatory conditions like asthma and COPD[2].

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a detailed overview of its properties, synthesis, purification, and characterization, along with insights into its applications. The experimental protocols and analytical data presented herein are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

- CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents. (n.d.).

-

phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recrystallization 2. (n.d.). Retrieved January 10, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). (n.d.). Retrieved January 10, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]

-

Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books. (n.d.). Retrieved January 10, 2026, from [Link]

- CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents. (n.d.).

- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents. (n.d.).

-

Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents. (n.d.).

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). Retrieved January 10, 2026, from [Link]

-

Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30). Retrieved January 10, 2026, from [Link]

- HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]

-

Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. (n.d.). Retrieved January 10, 2026, from [Link]

-

Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved January 10, 2026, from [Link]

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 10, 2026, from [Link]

-

Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

- US5006528A - Carbostyril derivatives - Google Patents. (n.d.).

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 10, 2026, from [Link]

-

Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia - Scribd. (n.d.). Retrieved January 10, 2026, from [Link]

- US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents. (n.d.).

-

FTIR spectra for 3,5-PDA and Er hybrid thin film grown at 250 °C on quartz glass. (n.d.). Retrieved January 10, 2026, from [Link]

-

RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from [Link]

-

FTIR spectra of the reaction products in three solvents (EtOAc, THF and... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved January 10, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.). Retrieved January 10, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents. (n.d.).

-

Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

- CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents. (n.d.).

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). Retrieved January 10, 2026, from [Link]

-

FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023, June 17). Retrieved January 10, 2026, from [Link]

-

Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved January 10, 2026, from [Link]

-

Building Blocks & Custom Synthesis Molecules - Symphony Pharma. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20200013486A1 - Design of molecules - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scribd.com [scribd.com]

- 14. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 15. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 16. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]

- 17. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 23. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]

- 24. uab.edu [uab.edu]

- 25. mdpi.com [mdpi.com]

- 26. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. sympharma.com [sympharma.com]

- 32. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]

- 33. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]

- 35. US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]

3,5-Dimethylphenylacetic acid molecular structure and weight

An In-depth Technical Guide to 3,5-Dimethylphenylacetic Acid for Advanced Research & Development

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles, focusing on the molecule's structure, synthesis, and application.

Section 1: Core Molecular and Physical Properties

This compound is a disubstituted aromatic carboxylic acid. Its utility as a pharmaceutical intermediate stems from the specific arrangement of its functional groups: a carboxylic acid moiety providing a reactive handle for amide or ester formation, and a dimethyl-substituted phenyl ring that imparts specific steric and electronic properties to derivative molecules.[1]

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(3,5-dimethylphenyl)acetic acid | [2][3] |

| CAS Number | 42288-46-0 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][6] |

| Molecular Weight | 164.20 g/mol | [3][6][7] |

| InChI Key | HDNBKTWQBJJYPD-UHFFFAOYSA-N | [3][7] |

| SMILES | Cc1cc(C)cc(CC(O)=O)c1 | [7] |

Molecular Structure

The molecular structure consists of an acetic acid group attached to the first carbon of the methyl group on a 3,5-dimethylbenzene (m-xylene) ring. This substitution pattern is critical, as it influences the molecule's reactivity and the conformational possibilities of its derivatives.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is a stable crystalline solid under standard conditions.[1]

| Property | Value | Source |

| Appearance | White to cream crystalline powder | [4][5] |

| Melting Point | 98.5 - 104.5 °C | [4][5] |

| Assay (Purity) | ≥98.0% | [4][5] |

| Solubility | More soluble in organic solvents than in water | [1] |

Section 2: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. While a publicly available, peer-reviewed NMR spectrum for this compound is not readily found, we can reliably predict its characteristic signals based on established spectroscopic principles and data from its isomers.

Predicted ¹H NMR Analysis

The proton NMR spectrum is the primary tool for confirming the arrangement of protons in the molecule. For this compound, we anticipate the following signals:

-

Aromatic Protons: The three protons on the phenyl ring are chemically distinct. The proton at position 2 (between the two methyl groups) will appear as a singlet, while the protons at positions 4 and 6 will also produce a singlet (due to symmetry). We expect these signals to appear in the aromatic region, typically around δ 6.9-7.1 ppm . The signal for the single proton at the 2-position will likely be slightly downfield from the two equivalent protons at the 4 and 6 positions.

-

Methylene Protons (-CH₂-) : The two protons of the methylene bridge between the phenyl ring and the carboxyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected around δ 3.6 ppm . This prediction is supported by data from the isomeric 2,4-dimethylphenylacetic acid, which shows a singlet for its methylene protons at δ 3.61 ppm.[2]

-

Methyl Protons (-CH₃) : The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Their six protons will produce a single, strong singlet. This signal is anticipated in the upfield region, around δ 2.3 ppm .

-

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and its signal is often broad. It will appear far downfield, typically above δ 10-12 ppm , and its position can be sensitive to solvent and concentration.

Predicted ¹³C NMR Analysis

The carbon NMR spectrum provides complementary information about the carbon skeleton.

-

Carbonyl Carbon (-C=O): Expected to be the most downfield signal, typically > δ 175 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methyl groups (C3, C5) and the carbon attached to the acetic acid moiety (C1) will be quaternary and show distinct shifts. The carbons bearing protons (C2, C4, C6) will also be distinguishable.

-

Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm .

-

Methyl Carbons (-CH₃): Expected in the upfield region, typically around δ 20-22 ppm .

Section 3: Synthesis Methodology

A reliable and scalable synthesis is paramount for any compound intended for further development. A well-established method for converting aryl methyl ketones into phenylacetic acids is the Willgerodt-Kindler reaction .[8][9] This pathway is advantageous as the starting material, 3,5-dimethylacetophenone, is commercially available.

The reaction proceeds by converting the ketone into a thioamide using sulfur and an amine (typically morpholine), which is subsequently hydrolyzed to the desired carboxylic acid.[10]

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a self-validating system. Each step includes a rationale and a checkpoint to ensure the reaction is proceeding as expected before moving to the next stage.

-

Step 1: Thioamide Formation

-

Procedure: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).

-

Causality: Morpholine acts as both a solvent and a reagent, forming an enamine with the ketone. Sulfur acts as the oxidizing agent. The excess of reagents ensures the reaction goes to completion.

-

Execution: Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

-

Validation: A successful reaction is indicated by the formation of a new, more polar spot on the TLC plate corresponding to the thioamide intermediate.

-

-

Step 2: Isolation of Thioamide (Optional but recommended for purity)

-

Procedure: After cooling, pour the reaction mixture into a beaker of cold ethanol. The thioamide product will often precipitate.

-

Causality: The thioamide is less soluble in cold ethanol than the unreacted starting materials or byproducts, allowing for initial purification by crystallization.

-

Execution: Collect the solid by vacuum filtration and wash with cold ethanol.

-

-

Step 3: Hydrolysis to Carboxylic Acid

-

Procedure: Transfer the crude or purified thioamide to a flask containing a 25-50% aqueous solution of sulfuric acid or a 20% solution of sodium hydroxide.

-

Causality: Strong acid or base is required to hydrolyze the stable thioamide functional group to the carboxylic acid (or its carboxylate salt).

-

Execution: Heat the mixture to reflux for 8-12 hours until the evolution of H₂S (rotten egg smell) or ammonia ceases.

-

Validation: The completion of hydrolysis is confirmed by the cessation of gas evolution and TLC analysis.

-

-

Step 4: Product Isolation and Purification

-

Procedure: Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated HCl until the solution is acidic (pH < 2), which will precipitate the carboxylic acid.

-

Causality: The carboxylic acid is generally insoluble in acidic aqueous media, allowing it to be isolated as a solid.

-

Execution: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound. Purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 2.

-

Section 4: Applications in Research and Drug Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. It serves as a foundational building block for a vast array of pharmaceuticals.[11]

-

As a Pharmaceutical Intermediate: The primary application of this compound is as a key intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[1] The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 3,5-dimethylphenyl moiety provides a lipophilic region that can be crucial for binding to biological targets.

-

Structural Motif: Phenylacetic acid derivatives are found in drugs across various therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific 3,5-dimethyl substitution pattern can be used by medicinal chemists to fine-tune a drug candidate's properties, such as:

-

Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation, increasing the drug's half-life.

-

Receptor Binding: The steric bulk of the methyl groups can enforce a specific conformation required for optimal interaction with a protein's binding pocket.

-

Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Section 5: Safety, Handling, and Storage Protocol

Adherence to safety protocols is mandatory when handling any chemical reagent. This compound is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

-

References

-

Chemical Processing. (n.d.). Understanding this compound: Properties and Industrial Use. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved January 7, 2026, from [Link]

-

Organic Reactions. (1946). The Willgerodt Reaction. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetic acid. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved January 7, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 7, 2026, from [Link]

-

MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. 3-Methylphenylacetic acid(621-36-3) 1H NMR [m.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 12. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum [chemicalbook.com]

physicochemical properties of 3,5-Dimethylphenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylphenylacetic Acid

Introduction

This compound (CAS No: 42288-46-0) is a carboxyl-containing aromatic compound that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structural features—a phenyl ring substituted with two methyl groups and an acetic acid moiety—confer specific physicochemical properties that are critical for its reactivity, solubility, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, formulation development, and ensuring the quality and purity of final drug products.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental methodologies for their determination.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

-

Synonyms: 3,5-Xylylacetic acid, Benzeneacetic acid, 3,5-dimethyl-[1]

-

Chemical Structure:

Caption: 2D Structure of this compound.

-

Canonical SMILES: CC1=CC(CC(=O)O)=CC(C)=C1

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources. Such data is invaluable for predicting the compound's behavior in different chemical environments.

| Property | Value | Source(s) |

| Appearance | White to cream or light beige crystalline powder | [4][5][7] |

| Melting Point | 98 - 104.5 °C | [1][4][5][7] |

| Boiling Point | 291 °C (at 760 mmHg) | [5] |

| Density | 1.098 g/cm³ | [5] |

| pKa (Predicted) | ~4.27 | [8] |

| Polar Surface Area | 37.3 Ų | [3][5] |

| LogP (XLogP3) | 1.93 | [5] |

Experimental Determination of Key Properties

The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the rationale that ensures data integrity.

Melting Point Determination

Principle: The melting point is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1°C). Impurities depress and broaden this range. The protocol described here uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and inaccurate melting range.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tapping the tube gently ensures tight packing, which is essential for uniform heat transfer.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly determine an approximate melting range. This experienced-based step saves significant time.

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Prepare a new capillary and set a slow ramp rate (1-2°C/min). A slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). The range between these two points is the melting range. For this compound, this should fall within the 98-104.5°C range.[4][7]

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant, indicating the strength of the acid. For a carboxylic acid like this, it is the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric titration provides a highly reliable method for its determination by monitoring pH changes upon the addition of a strong base.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

-

Analyte Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent system (e.g., 50 mL of a 50:50 methanol/water mixture). The use of a co-solvent is a critical choice to ensure the acid, which has limited water solubility, remains fully dissolved throughout the titration.

-

Titrant Standardization: Prepare a ~0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP). Using a non-standardized titrant is a common source of significant error.

-

System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Titration: Immerse the calibrated pH electrode and a stirrer in the analyte solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), the point of maximum slope, by calculating the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. This value should be near the predicted 4.27.[8]

-

Structural Confirmation by Spectroscopic Analysis

Principle: No single technique can unambiguously determine a structure. A self-validating system relies on orthogonal techniques—NMR, IR, and MS—that probe different aspects of the molecule, providing complementary data that, when combined, confirm the structure with high confidence.

Caption: Integrated workflow for structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Signals: Based on the structure, one would expect to see:

-

A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

-

A singlet for the two methylene protons (-CH₂-) around 3.6 ppm.

-

Singlets for the aromatic protons.

-

A singlet for the six equivalent methyl protons (-CH₃) around 2.3 ppm.

-

-

Insight: The integration (area under each peak) confirms the ratio of protons in each unique chemical environment, validating the number of methyl, methylene, and aromatic protons.

-

-

IR (Infrared) Spectroscopy:

-

Principle: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies.

-

Expected Key Absorptions:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

-

Insight: The presence of both these bands is a definitive indicator of the carboxylic acid functional group.

-

-

Mass Spectrometry (MS):

-

Principle: MS provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

-

Expected Results (Electron Ionization - EI):

-

A molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 164, confirming the molecular weight.[3]

-

A prominent fragment at m/z 119, corresponding to the loss of the carboxyl group (-COOH, 45 Da), resulting in the stable 3,5-dimethylbenzyl cation.

-

-

Insight: This data confirms the molecular formula and is consistent with the expected fragmentation of a phenylacetic acid derivative.

-

Applications in Drug Development

This compound is primarily utilized as an active pharmaceutical intermediate.[1][9] Its physicochemical properties directly influence its role in synthesis:

-

Solubility and Reactivity: The LogP value of ~1.9 indicates moderate lipophilicity, which dictates the choice of solvents for reactions to ensure all reactants remain in the same phase for optimal yield.[5]

-

Acidity (pKa): The pKa of ~4.3 is crucial for reaction planning.[8] The carboxyl group can be easily deprotonated with a mild base to form a nucleophilic carboxylate for esterification or amidation reactions. Alternatively, it can be protected during reactions at other sites on the molecule.

-

Purity and Crystallinity: The well-defined crystalline nature and high melting point facilitate purification by recrystallization, a critical step in pharmaceutical manufacturing to remove impurities and ensure the final API meets stringent regulatory standards.[4][5]

Conclusion

The define its chemical identity, behavior, and utility. A thorough characterization, employing a suite of validated, orthogonal analytical techniques, is essential for its effective use in research and drug development. The data and methodologies presented in this guide provide a robust framework for scientists to handle, analyze, and apply this important chemical intermediate with confidence and scientific rigor.

References

-

Thermo Fisher Scientific. (2026). This compound, 98+% - Product Specification. 4

-

ChemBK. (2024). (3,5-dimethylphenyl)acetic acid - Introduction. 10

-

ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. 5

-

Thermo Scientific Chemicals. (n.d.). This compound, 98+% 1 g | Request for Quote. 7

-

ChemicalBook. (n.d.). 3-(3,5-Dimethylphenyl)phenylacetic acid CAS#: 1334500-03-6 - Chemical Properties. 8

-

ChemicalBook. (n.d.). This compound | 42288-46-0. 6

-

PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922. 11

-

TradeIndia. (n.d.). Affordable Price Alpha Dimethyl Phenyl Acetic Acid, C10H12O2 Supplier. 12

-

ECHEMI. (n.d.). 4670-10-4, (3,5-Dimethoxyphenyl)acetic acid Formula. 13

-

PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495. 3

-

Fisher Scientific. (n.d.). This compound, 98+%. 1

-

Thermo Scientific Chemicals. (n.d.). This compound, 98+% 5 g | Buy Online. 9

-

ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid(93-40-3) IR2 spectrum. 14

-

SpectraBase. (n.d.). acetic acid, [(3,5-dimethylphenyl)(phenylsulfonyl)amino]-, methyl ester - 1H NMR Spectrum. 15

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). 16

-

ChemicalBook. (n.d.). Phenylacetic acid(103-82-2) 13C NMR spectrum. 17

-

MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. 2

-

Wikipedia. (n.d.). Phenylacetic acid. 18

-

ChemicalBook. (n.d.). 3-Methoxyphenylacetic acid(1798-09-0) IR2 spectrum. 19

-

ChemicalBook. (n.d.). 3,5-Dimethylphenol(108-68-9)IR1. 20

Sources

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 3. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. This compound | 42288-46-0 [m.chemicalbook.com]

- 7. L09707.03 [thermofisher.com]

- 8. 3-(3,5-Dimethylphenyl)phenylacetic acid CAS#: 1334500-03-6 [chemicalbook.com]

- 9. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Affordable Price Alpha Dimethyl Phenyl Acetic Acid, C10H12O2 Supplier [suryalifesciencesltd.com]

- 13. echemi.com [echemi.com]

- 14. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) IR2 [m.chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 17. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]

- 18. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 19. 3-Methoxyphenylacetic acid(1798-09-0) IR2 [m.chemicalbook.com]

- 20. 3,5-Dimethylphenol(108-68-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,5-Dimethylphenylacetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and theoretical considerations regarding the solubility of 3,5-dimethylphenylacetic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile is a critical determinant of its bioavailability, processability, and formulation development.[1][2] Understanding and quantifying the solubility of this compound in a range of organic solvents is essential for designing efficient crystallization processes, developing stable formulations, and ensuring predictable behavior in various stages of drug development.[3]

This compound is an aromatic carboxylic acid with a molecular structure that dictates its interaction with different solvents. The presence of the nonpolar dimethylphenyl group and the polar carboxylic acid group results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of several energy changes.[4] The overall Gibbs free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to occur spontaneously, ΔG_sol must be negative. The process can be conceptually broken down into three main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules (exothermic).

The balance of these energies dictates the overall solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic property of the molecule alone but is heavily influenced by the characteristics of the solvent and the experimental conditions.

Solvent Polarity and "Like Dissolves Like"

The adage "like dissolves like" is a useful guiding principle.[5] Solvents with a polarity similar to that of the solute are generally better at dissolving it. This compound has both a nonpolar (the dimethylphenyl ring) and a polar (the carboxylic acid group) component. Therefore, its solubility will vary across the spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of this compound through hydrogen bonding, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but do not have acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Heptane): These solvents have low polarity and primarily interact through weaker van der Waals forces. The nonpolar dimethylphenyl group will have favorable interactions with these solvents, but the polar carboxylic acid group will be poorly solvated, likely resulting in lower overall solubility.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with increasing temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, this relationship must be determined experimentally for each solute-solvent system.

Structural Effects: Comparison with Phenylacetic Acid

The addition of two methyl groups to the phenyl ring of phenylacetic acid to form this compound is expected to influence its solubility. The methyl groups increase the nonpolar character and the molecular size. This will likely lead to:

-

Increased solubility in nonpolar solvents due to enhanced van der Waals interactions.

-

Decreased solubility in highly polar solvents as the larger nonpolar region disrupts the solvent's hydrogen-bonding network more significantly.

Experimental Determination of Equilibrium Solubility: A Practical Guide

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method, when performed correctly, allows for the determination of the thermodynamic solubility, which is a key parameter in pharmaceutical development.[1][2]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound at that temperature.

Detailed Experimental Protocol

This protocol is based on guidelines from the United States Pharmacopeia (USP) General Chapter <1236> and the World Health Organization (WHO).[1][2][7][9][10][11]

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of high purity

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a vial containing a known volume of the selected solvent. "Excess" should be enough solid to remain undissolved at equilibrium.

-

Prepare each solute-solvent system in triplicate.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant, appropriate speed. The speed should be sufficient to keep the solid suspended without creating a vortex.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24 to 48 hours). It is crucial to demonstrate that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and showing that the concentration no longer changes.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the mean of the triplicate determinations, along with the standard deviation.

-

Specify the temperature and the solvent used.

-

Solubility is typically reported in units of mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. â©1236⪠Solubility Measurements [doi.usp.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. scielo.br [scielo.br]

- 9. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 10. biorelevant.com [biorelevant.com]

- 11. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to 3,5-Dimethylphenylacetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylphenylacetic acid, a notable member of the arylacetic acid family, stands as a significant building block in the landscape of modern organic synthesis. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a crucial intermediate in the creation of complex molecular architectures.[1] This guide offers a comprehensive exploration of this compound, from its historical synthetic roots to contemporary applications, providing detailed experimental insights for the discerning scientific audience.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound [2][3][4]

| Property | Value |

| CAS Number | 42288-46-0 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to light beige crystalline powder |

| Melting Point | 98-102 °C |

| Boiling Point | 291 °C at 760 mmHg |

| Density | 1.098 g/cm³ |

| Solubility | More soluble in organic solvents than in water |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two methyl groups on the phenyl ring, the methylene protons of the acetic acid moiety, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum reveals distinct peaks for the carboxylic acid carbon, the methylene carbon, the aromatic carbons (including the substituted and unsubstituted positions), and the methyl carbons.[5]

-

IR Spectroscopy: Key infrared absorption bands include a broad peak characteristic of the carboxylic acid O-H stretch, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry: The mass spectrum typically shows a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[6]

Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented in seminal historical chemical literature, its emergence is intrinsically linked to the broader exploration of substituted phenylacetic acids and the development of key synthetic reactions in the late 19th and early 20th centuries. The foundational methods for synthesizing arylacetic acids laid the groundwork for the eventual synthesis of this specific dimethyl-substituted derivative.

Early investigations into the synthesis of phenylacetic acid itself, often through the hydrolysis of benzyl cyanide, provided a template for accessing its substituted analogs.[7] The development of the Willgerodt reaction , first reported by Conrad Willgerodt in 1887, was a pivotal moment.[8] This reaction, and its subsequent modification by Karl Kindler, allowed for the conversion of aryl alkyl ketones to the corresponding amides and subsequently to carboxylic acids, opening a new pathway to a wide array of substituted phenylacetic acids.[8] It is through the application of such established methodologies to 3,5-dimethyl-substituted precursors that this compound was likely first synthesized and characterized.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

The Willgerodt-Kindler Reaction: A Classic Approach

This reaction remains a robust method for the synthesis of arylacetic acids from the corresponding acetophenones. The process involves the conversion of 3,5-dimethylacetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Causality of Experimental Choices: The use of morpholine and sulfur is a hallmark of the Kindler modification, which is often more convenient than the original Willgerodt conditions using ammonium polysulfide. Morpholine acts as both a reactant and a solvent, facilitating the formation of the key enamine intermediate. Sulfur serves as the oxidizing agent. The subsequent hydrolysis with a strong base like sodium hydroxide is a standard and effective method for converting the intermediate thiomorpholide to the carboxylate salt, which is then acidified to yield the final product.

Experimental Protocol: Willgerodt-Kindler Synthesis of this compound

Step 1: Formation of the Thiomorpholide [9][10]

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (typically 120-140 °C) with constant stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis to this compound [9]

-

To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for an additional 8-10 hours to ensure complete hydrolysis of the thiomorpholide.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Diagram of the Willgerodt-Kindler Reaction Workflow:

Caption: Workflow for the Willgerodt-Kindler synthesis.

From m-Xylene via Friedel-Crafts Acylation

A multi-step synthesis starting from the readily available m-xylene offers a versatile and scalable route. This pathway involves an initial Friedel-Crafts acylation, followed by conversion of the resulting ketone to the desired carboxylic acid.

Causality of Experimental Choices: The Friedel-Crafts acylation of m-xylene with chloroacetyl chloride is a directed electrophilic aromatic substitution. The two methyl groups on m-xylene are ortho- and para-directing, but for steric reasons, acylation will predominantly occur at the 4-position, leading to 2-chloro-1-(3,5-dimethylphenyl)ethanone. Using a Lewis acid like aluminum chloride is standard practice to generate the highly electrophilic acylium ion.[11] The subsequent steps to convert the chloroacetophenone to the acid can vary, but a common approach involves forming a nitrile followed by hydrolysis.

Experimental Protocol: Synthesis from m-Xylene

Step 1: Friedel-Crafts Acylation of m-Xylene [12]

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, charge anhydrous aluminum chloride (1.1 eq) and an excess of m-xylene (which also serves as the solvent).

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess m-xylene under reduced pressure to obtain crude 2-chloro-1-(3,5-dimethylphenyl)ethanone.

Step 2: Conversion to 3,5-Dimethylbenzyl Cyanide [13][14]

-

Dissolve the crude chloroacetophenone from Step 1 in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium cyanide (1.1 eq).

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethylbenzyl cyanide.

Step 3: Hydrolysis to this compound

-

Combine the crude 3,5-dimethylbenzyl cyanide with an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).

-

Heat the mixture to reflux for several hours until hydrolysis is complete.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the product. If acidic hydrolysis is used, cool and pour into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Diagram of the Friedel-Crafts Acylation Route:

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Role in Drug Development and Scientific Applications

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The phenylacetic acid motif is a common scaffold in medicinal chemistry, and the specific 3,5-dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

While specific blockbuster drugs containing the this compound moiety are not widely publicized, its derivatives are explored in various therapeutic areas. For instance, substituted phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other classes of therapeutic agents. The structural motif is also found in compounds investigated for their potential as enzyme inhibitors or receptor modulators.

The primary value of this compound in drug development lies in its role as a versatile starting material. The carboxylic acid group provides a reactive handle for a variety of coupling reactions, such as amidation to form amides or esterification to form esters, allowing for the facile introduction of this substituted phenylacetyl group into more complex drug candidates.

Conclusion

This compound, while perhaps not a household name, represents a cornerstone intermediate for the synthetic chemist. Its history is intertwined with the development of fundamental organic reactions that are still in use today. A solid understanding of its synthesis, properties, and reactivity is essential for professionals engaged in the design and development of novel pharmaceuticals and other advanced materials. The methodologies detailed in this guide provide a robust framework for the practical application of this important chemical building block.

References

- Understanding this compound: Properties and Industrial Use. (URL: Available upon request)

-

Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem. (URL: [Link])

-

2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem. (URL: [Link])

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Willgerodt rearrangement - Wikipedia. (URL: [Link])

- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google P

- HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google P

-

F C alkylation of m xylene (Pre-lab lecture) - YouTube. (URL: [Link])

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: [Link])

- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google P

-

Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (URL: [Link])

-

OF WILLGERODT REACTION CONDITIONS WITH KETONES - Sciencemadness.org. (URL: [Link])

-

358 - The Willgerodt Reaction - Sciencemadness.org. (URL: [Link])

- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google P

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P

-

Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])

-

phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

-

BENZYL CYANIDE - Ataman Kimya. (URL: [Link])

-

(PDF) Friedel-Crafts Acylation - ResearchGate. (URL: [Link])

-

Friedel-Crafts Alkylation - Beyond Benign. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

- CN101182306B - The synthetic method of the intermediate of fexofenadine - Google P

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (URL: [Link])

-

A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (URL: [Link])

-

Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. (URL: [Link])

-

Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides - PubMed. (URL: [Link])

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. sciencemadness.org [sciencemadness.org]

- 11. beyondbenign.org [beyondbenign.org]

- 12. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]

- 13. 3,5-Dimethylbenzyl cyanide | CymitQuimica [cymitquimica.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Computational Guide to the Conformational Landscape of 3,5-Dimethylphenylacetic Acid

Abstract